N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide
Description
N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a trifluoromethoxy-substituted phenyl group and a 4-phenylpiperazine core. The compound’s structure combines a urea-like acetamide linkage and a piperazine ring, which is often associated with enhanced pharmacokinetic properties, such as improved solubility and bioavailability.
This compound shares structural motifs with bioactive molecules targeting neurological and inflammatory pathways, though its specific biological activity remains under investigation. Its synthesis likely follows protocols similar to other piperazine-carboxamide derivatives, involving coupling reactions between activated carbonyl intermediates and substituted amines .
Properties
Molecular Formula |
C20H21F3N4O3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[3-(trifluoromethoxy)anilino]ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-8-4-5-15(13-17)25-18(28)14-24-19(29)27-11-9-26(10-12-27)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,24,29)(H,25,28) |
InChI Key |
ZOZFXWRDSMEKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl halides and the piperazine core.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the reaction of the piperazine derivative with 3-(trifluoromethoxy)aniline under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides, sulfonates, or other electrophiles/nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound with a unique chemical structure, known for its potential applications in medicinal chemistry and industrial processes. It features a piperazine ring substituted with phenyl and carboxamide groups, along with a trifluoromethoxyphenyl moiety, giving it distinctive properties.
Scientific Research Applications
This compound has applications in:
- Medicinal Chemistry The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders, cancer, and inflammation.
- Biological Research It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.
- Industrial Applications The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a catalyst in various chemical reactions.
This compound has potential biological activities, especially in medicinal chemistry. The molecular formula of this compound is C20H21F3N4O3, with a molecular weight of 422.4 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological properties.
Antiproliferative Effects
Studies indicate that compounds similar to This compound exhibit antiproliferative activity against various cancer cell lines. A related series of compounds demonstrated effectiveness against breast, colon, and lung cancer cell lines, suggesting a potential application in cancer therapy. These compounds may induce apoptosis in cancer cells, as evidenced by increased caspase 3/7 activity. The presence of trifluoromethyl groups in the structure has been linked to enhanced biological activity due to their electron-withdrawing properties, which can influence the compound's interaction with biological targets.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group enhances its binding affinity and specificity, while the piperazine ring provides structural stability. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several piperazine-carboxamide derivatives, differing primarily in substituents on the phenyl ring and the nature of the amide/urea linkages. Below is a detailed comparison:
Structural Analogues
Key Trends in Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups :
- The trifluoromethoxy (-OCF₃) group in the target compound confers stronger electron-withdrawing effects compared to -CF₃ or halogens (-Cl, -F). This may enhance binding to hydrophobic pockets in target proteins .
- Replacement of -OCF₃ with pyrimidinyl (as in ) improves π-π interactions but reduces solubility due to increased aromaticity.
Piperazine Modifications: 4-Phenylpiperazine (target compound) vs. 4-pyrimidinylpiperazine (): The latter shows higher affinity for adenosine receptors but lower metabolic stability in hepatic microsomes .
Amide Linker Flexibility :
- Branched propanyl chains () or triazole-containing linkers () introduce conformational constraints, which may either enhance selectivity or reduce bioavailability depending on the target.
Pharmacokinetic and Toxicity Considerations
Biological Activity
N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide, with the CAS number 1351680-67-5, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.4 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21F3N4O3 |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 1351680-67-5 |
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related series of compounds demonstrated effectiveness against breast, colon, and lung cancer cell lines, suggesting a potential application in cancer therapy .
The mechanism by which these compounds exert their antiproliferative effects is multifaceted. Some studies suggest that they may induce apoptosis in cancer cells, as evidenced by increased caspase 3/7 activity . Additionally, the presence of trifluoromethyl groups in the structure has been linked to enhanced biological activity due to their electron-withdrawing properties, which can influence the compound's interaction with biological targets.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating various derivatives of piperazine compounds, it was found that those bearing trifluoromethyl substituents showed significant cytotoxic effects on human cancer cell lines, indicating their potential as lead compounds for further development .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the piperazine ring and the introduction of electron-withdrawing groups like trifluoromethyl could enhance biological activity. This underscores the importance of chemical structure in determining efficacy against specific targets .
Inhibitory Activity
Research has shown that this compound may inhibit specific enzymes involved in cancer progression. For example, inhibitors targeting alpha/beta-hydrolase domain (ABHD) have been explored for their ability to modulate lipid metabolism in cancer cells . The inhibition of such enzymes could lead to altered cellular signaling pathways that promote apoptosis or inhibit proliferation.
Comparative Studies
Comparative studies with other benzamide derivatives have highlighted that while many compounds exhibit some level of cytotoxicity, those with trifluoromethyl substitutions consistently show enhanced potency. This suggests a promising avenue for drug design focusing on similar structural motifs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Construct the piperazine core via condensation of ethylenediamine with appropriate dihaloalkanes or carbonyl precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduce the trifluoromethoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, ensuring anhydrous conditions and Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) .
- Step 3 : Optimize yields using design of experiments (DoE) to vary temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometry. Monitor via TLC/HPLC .
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Techniques :
- NMR : Assign peaks using ¹H/¹³C NMR to confirm piperazine ring substitution patterns and amide/urea linkages. Use DEPT-135 for CH₂/CH₃ groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns, ensuring absence of byproducts (e.g., dehalogenation artifacts) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) .
Q. How to design initial biological activity assays for this compound, and what controls are essential?
- Assay Design :
- Target Selection : Prioritize receptors linked to piperazine derivatives (e.g., serotonin/dopamine receptors) or enzymes (kinases, proteases) .
- Dose Range : Test 0.1–100 µM in triplicate, using DMSO controls (<0.1% v/v). Include reference inhibitors (e.g., ketanserin for 5-HT₂A) .
- Readouts : Fluorescence-based (e.g., Ca²⁺ flux) or colorimetric (MTT for cytotoxicity) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity and selectivity of this compound for specific biological targets?
- In Silico Workflow :
- Docking : Use AutoDock Vina with crystal structures (PDB: 5-HT₂A, 6COX) to model ligand-receptor interactions. Focus on hydrogen bonds with Trp336 (5-HT₂A) or π-π stacking with Phe381 .
- MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess stability of the trifluoromethoxy group in hydrophobic pockets .
- Free Energy Calculations : MM-GBSA to rank binding modes and compare with experimental IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Troubleshooting :
- Assay Variability : Standardize buffer pH (7.4 vs. 6.8) and ionic strength. Validate cell lines (e.g., HEK293 vs. CHO) for receptor expression levels .
- Metabolite Interference : Use LC-MS to detect in situ degradation products (e.g., hydrolysis of the carboxamide group) .
- Orthogonal Assays : Confirm activity via SPR (binding kinetics) and functional cAMP assays .
Q. How to investigate the metabolic stability and toxicity profile of this compound in preclinical models?
- ADME-Tox Pipeline :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate t₁/₂ using non-compartmental analysis .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. A >50% inhibition at 10 µM flags drug-drug interaction risks .
- hERG Assay : Patch-clamp electrophysiology to assess Kv11.1 channel blockade, a predictor of cardiotoxicity .
Contradictory Data Analysis
Q. Why might this compound exhibit varying efficacy in cell-based vs. cell-free assays, and how to validate its mechanism of action?
- Hypothesis Testing :
- Membrane Permeability : Measure logP (octanol/water) and compare with analogs. Use Caco-2 monolayers to assess passive diffusion .
- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX Eurofins) to identify unintended kinase inhibition .
- Proteomic Profiling : SILAC-based quantification to track downstream signaling changes (e.g., MAPK/STAT3) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
